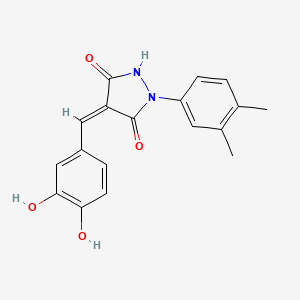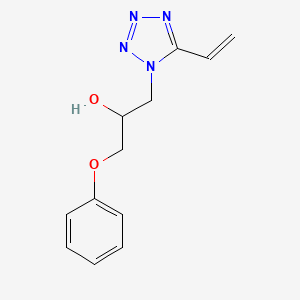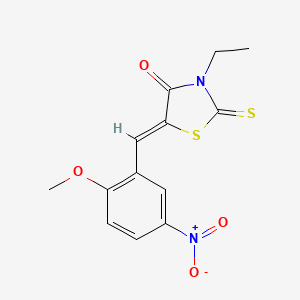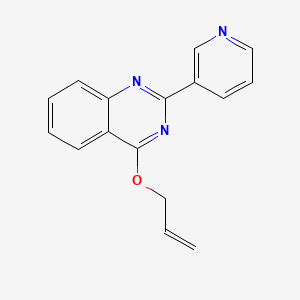
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane
Übersicht
Beschreibung
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane is a chemical compound that belongs to the family of dioxanes. It is a synthetic compound that has been used in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane has not been extensively studied. However, it is believed that this compound acts as a surfactant and emulsifier. It is also believed that this compound can form micelles in aqueous solutions, which can enhance the solubility of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound is non-toxic and has low environmental impact. It is also believed that this compound is biodegradable and can be easily degraded by microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane in lab experiments include its high purity, low toxicity, and low environmental impact. Moreover, this compound can be easily synthesized using various methods. The limitations of using this compound in lab experiments include its limited solubility in water and its limited stability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane. One of the future directions is the synthesis of new derivatives of this compound with improved solubility and stability. Another future direction is the study of the mechanism of action of this compound in aqueous solutions. Moreover, the use of this compound as a component in the synthesis of new surfactants and emulsifiers can be explored. Finally, the biodegradability of this compound can be further studied to explore its potential use in environmental applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new surfactants, emulsifiers, and environmental applications.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane has been used in various scientific research applications. It has been used as a solvent in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of various metal complexes. Moreover, this compound has been used as a component in the synthesis of various surfactants and emulsifiers.
Eigenschaften
IUPAC Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-14(2)8-7-9-15(3)10-12-18(5,6)17-19-13-11-16(4)20-17/h8,10,16-17H,7,9,11-13H2,1-6H3/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNGHILYVVLANY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(O1)C(C)(C)CC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCOC(O1)C(C)(C)C/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3869568.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B3869582.png)
![ethyl 7-(4-methoxyphenyl)-5-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869588.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)

![(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3869599.png)
![phenyl(2-pyridinyl)methanone O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869606.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869611.png)


![isopropyl methyl[(2-oxo-1-pyrrolidinyl)methyl]phosphinate](/img/structure/B3869626.png)

![N-{1-[(allylamino)carbonyl]-1,3-pentadien-1-yl}benzamide](/img/structure/B3869643.png)
